![molecular formula C20H20N2O3 B5821231 N-[4-(4-morpholinylcarbonyl)phenyl]-3-phenylacrylamide](/img/structure/B5821231.png)
N-[4-(4-morpholinylcarbonyl)phenyl]-3-phenylacrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(4-morpholinylcarbonyl)phenyl]-3-phenylacrylamide, also known as MPAA, is a chemical compound that has been widely studied for its potential applications in scientific research. MPAA belongs to a class of compounds known as acrylamides, which are commonly used in the synthesis of polymers and other materials. In recent years, researchers have become increasingly interested in the potential biological and physiological effects of MPAA, as well as its potential applications in the development of new drugs and therapies.
作用機序
The mechanism of action of N-[4-(4-morpholinylcarbonyl)phenyl]-3-phenylacrylamide involves its binding to the hydrophobic cleft of proteins. This binding can result in changes to the conformation and activity of the protein, which can be used to study the effects of different molecules on protein function.
Biochemical and Physiological Effects:
N-[4-(4-morpholinylcarbonyl)phenyl]-3-phenylacrylamide has been shown to have a range of biochemical and physiological effects. For example, N-[4-(4-morpholinylcarbonyl)phenyl]-3-phenylacrylamide has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which can be useful in the development of new drugs for the treatment of diseases such as Alzheimer's. N-[4-(4-morpholinylcarbonyl)phenyl]-3-phenylacrylamide has also been shown to have anti-inflammatory effects, which may make it useful in the development of new treatments for inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of N-[4-(4-morpholinylcarbonyl)phenyl]-3-phenylacrylamide is its ability to selectively bind to the hydrophobic cleft of proteins, which can be used to study protein-protein interactions. Additionally, N-[4-(4-morpholinylcarbonyl)phenyl]-3-phenylacrylamide is relatively easy to synthesize and purify, which makes it a convenient tool for scientific research. However, one limitation of N-[4-(4-morpholinylcarbonyl)phenyl]-3-phenylacrylamide is its potential toxicity, which can limit its use in certain experiments.
将来の方向性
There are many potential future directions for research involving N-[4-(4-morpholinylcarbonyl)phenyl]-3-phenylacrylamide. One area of research involves the development of new drugs and therapies based on the biochemical and physiological effects of N-[4-(4-morpholinylcarbonyl)phenyl]-3-phenylacrylamide. For example, researchers may investigate the use of N-[4-(4-morpholinylcarbonyl)phenyl]-3-phenylacrylamide as a treatment for Alzheimer's disease or other neurological disorders. Additionally, researchers may continue to explore the use of N-[4-(4-morpholinylcarbonyl)phenyl]-3-phenylacrylamide as a tool for studying protein-protein interactions, which could lead to new insights into the mechanisms of disease and the development of new treatments.
合成法
The synthesis of N-[4-(4-morpholinylcarbonyl)phenyl]-3-phenylacrylamide typically involves the reaction of 4-(4-morpholinylcarbonyl)phenyl isocyanate with 3-phenylacryloyl chloride. This reaction results in the formation of N-[4-(4-morpholinylcarbonyl)phenyl]-3-phenylacrylamide as a white crystalline solid. The purity and yield of N-[4-(4-morpholinylcarbonyl)phenyl]-3-phenylacrylamide can be improved through various purification techniques, such as recrystallization and column chromatography.
科学的研究の応用
N-[4-(4-morpholinylcarbonyl)phenyl]-3-phenylacrylamide has been studied extensively for its potential applications in scientific research. One of the most promising areas of research involves the use of N-[4-(4-morpholinylcarbonyl)phenyl]-3-phenylacrylamide as a tool for studying protein-protein interactions. N-[4-(4-morpholinylcarbonyl)phenyl]-3-phenylacrylamide has been shown to bind to a specific site on proteins known as the hydrophobic cleft, which can be used to study the interactions between proteins and other molecules.
特性
IUPAC Name |
(E)-N-[4-(morpholine-4-carbonyl)phenyl]-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c23-19(11-6-16-4-2-1-3-5-16)21-18-9-7-17(8-10-18)20(24)22-12-14-25-15-13-22/h1-11H,12-15H2,(H,21,23)/b11-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPLBCYRLGJHYJQ-IZZDOVSWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=C(C=C2)NC(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C(=O)C2=CC=C(C=C2)NC(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(4-chlorophenyl)thio]-N-mesitylpropanamide](/img/structure/B5821148.png)
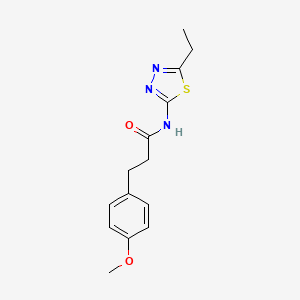
![N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5821160.png)
![N-{[(3-methylphenyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B5821161.png)
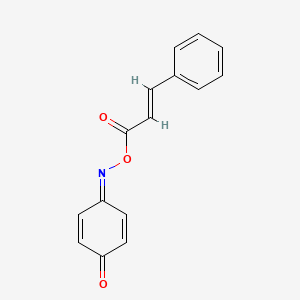
![N'-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5821173.png)
![N-mesityl-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5821177.png)
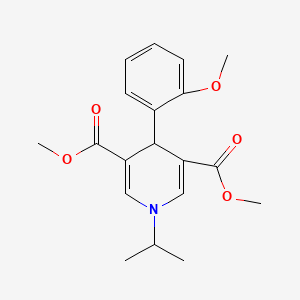

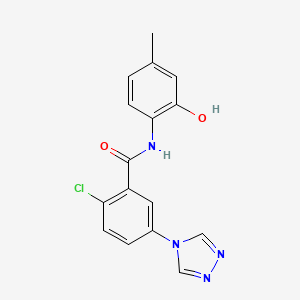
![5-chloro-8-[(4-nitrobenzyl)oxy]quinoline](/img/structure/B5821211.png)
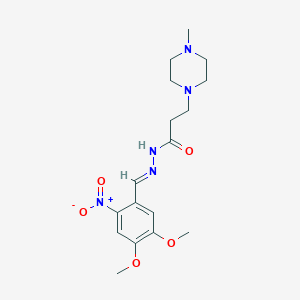
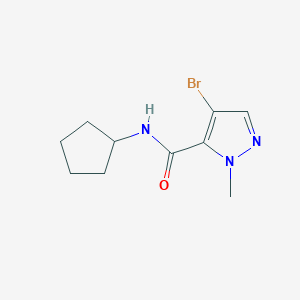
![4-[(4-bromophenoxy)acetyl]-1-piperazinecarbaldehyde](/img/structure/B5821238.png)